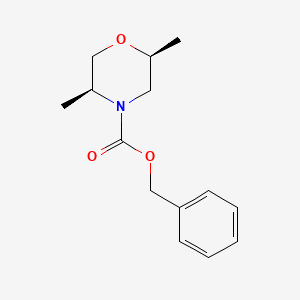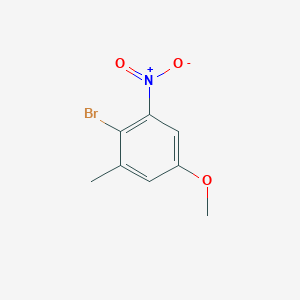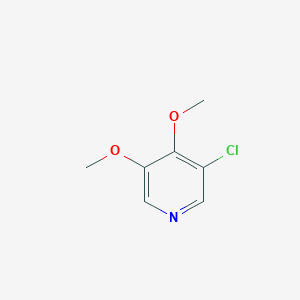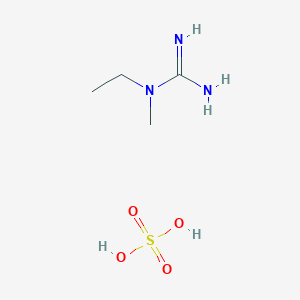![molecular formula C9H9NOS B11718899 5-Ethyl-2(3H)-benzo[D]oxazolethione](/img/structure/B11718899.png)
5-Ethyl-2(3H)-benzo[D]oxazolethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2(3H)-benzo[D]oxazolethione is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a benzene ring fused to an oxazole ring, with an ethyl group at the 5-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2(3H)-benzo[D]oxazolethione typically involves the reaction of α-diazocarbonyl compounds with isothiocyanates. For instance, the reaction of diazodimedone with methyl isothiocyanate in the presence of rhodium (II) acetate as a catalyst can yield 2(3H)-oxazolethione . This reaction proceeds through the formation of a thiocarbonyl ylide intermediate, which then undergoes cyclization to form the oxazolethione ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2(3H)-benzo[D]oxazolethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
5-Ethyl-2(3H)-benzo[D]oxazolethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2(3H)-benzo[D]oxazolethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Oxazolethione: Similar structure but without the ethyl group.
5-Methyl-2(3H)-benzo[D]oxazolethione: Similar structure with a methyl group instead of an ethyl group.
2-Imino-1,3-oxathioles: Different heterocyclic system but similar reactivity.
Uniqueness
5-Ethyl-2(3H)-benzo[D]oxazolethione is unique due to the presence of both an ethyl group and a thione group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-ethyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H9NOS/c1-2-6-3-4-8-7(5-6)10-9(12)11-8/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
ATVVRGQASASJTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718820.png)


![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B11718830.png)
![(13R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B11718852.png)

![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11718867.png)



![(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B11718890.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11718897.png)

